4-Bromo-2-(trifluoromethyl)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(trifluoromethyl)benzoyl Chloride is a useful research compound. Its molecular formula is C8H3BrClF3O and its molecular weight is 287.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Drug Intermediates
4-Bromo-2-(trifluoromethyl)benzoyl chloride is an important intermediate in the synthesis of various pharmaceutical compounds. For example, Zhou Xiao-rui (2006) discusses the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its economic value and efficiency in drug synthesis processes (Zhou, 2006).
Development of New Synthetic Approaches
Innovative synthetic methods have been developed using similar compounds. Weijian Chen and Yu-San Ren (2014) describe new approaches for synthesizing bromine/chloride-containing compounds, starting from 4-methyl-benzoic acid (Chen & Ren, 2014).
Electrophilic Substitution Reactions
The electrophilic substitution properties of benzoyl chlorides are essential in organic synthesis. Julian Lloyd and P. Ongley (1965) explored the benzoylation, sulphonation, bromination, and chlorination of benzocyclobutene, demonstrating the versatility of these compounds in synthetic chemistry (Lloyd & Ongley, 1965).
Synthesis of Benzoyl Peroxide
The compound plays a role in synthesizing benzoyl peroxide, a widely used compound in various industries. B. Her, Alexandra E. Jones, and James W. Wollack (2014) describe an affordable synthesis method for benzoyl peroxide from bromobenzene, which includes a step involving acid chloride (Her, Jones, & Wollack, 2014).
Applications in Polymer Science
Synthesis of Block Copolymers
T. Öztürk et al. (2020) demonstrate the use of 4-bromomethyl benzoyl chloride in synthesizing block copolymers using RAFT and FRP techniques, showing its significance in polymer research (Öztürk et al., 2020).
Protective Groups in Organic Synthesis
Polymers containing residues similar to this compound have been used to protect certain functional groups in organic synthesis. J. Fréchet and Lucy J. Nuyens (1976) discuss the use of these polymers for selective functionalization of polyhydroxy alcohols (Fréchet & Nuyens, 1976).
Advanced Material Synthesis
- Synthesis of Thermotropic Dendrimers: V. Percec et al. (1994) describe the synthesis of AB2 monomers using compounds like 4-bromomethyl benzoyl chloride, contributing to the development of thermotropic dendrimers, a type of advanced material (Percec et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical reactions . In these reactions, a hydrogen atom at the benzylic position is typically removed, forming a resonance-stabilized benzylic radical .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.18 , which can influence its distribution and bioavailability.
Result of Action
It’s known that the compound causes severe skin burns and eye damage, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzoyl Chloride can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C . Exposure to moist air or water should be avoided , and it should be handled only in a well-ventilated area .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPCSMQAATVLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.